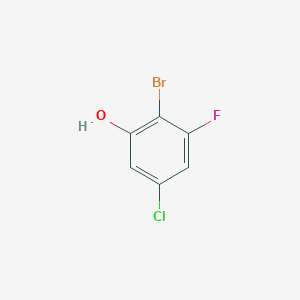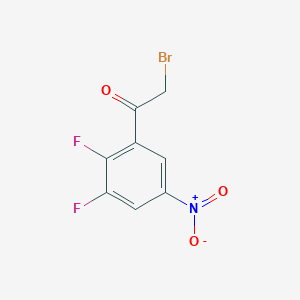
2',3'-Difluoro-5'-nitrophenacyl bromide
Descripción general
Descripción
2’,3’-Difluoro-5’-nitrophenacyl bromide is a chemical compound with the molecular formula C8H4BrF2NO3 and a molecular weight of 280.02 g/mol. This compound is characterized by the presence of two fluorine atoms, a nitro group, and a bromine atom attached to a phenacyl moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2’,3’-Difluoro-5’-nitrophenacyl bromide typically involves the bromination of 2’,3’-difluoro-5’-nitrophenacyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenacyl group. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity .
Análisis De Reacciones Químicas
2’,3’-Difluoro-5’-nitrophenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenacyl moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products
Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’,3’-Difluoro-5’-nitrophenacyl bromide has several applications in scientific research, including:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated intermediates.
Medicine: Research into potential pharmaceutical applications, particularly in the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mecanismo De Acción
The mechanism of action of 2’,3’-Difluoro-5’-nitrophenacyl bromide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the nitro group can be reduced or participate in electron-withdrawing interactions. These properties make it a versatile reagent in synthetic chemistry and a valuable tool in biological studies .
Comparación Con Compuestos Similares
2’,3’-Difluoro-5’-nitrophenacyl bromide can be compared with other similar compounds, such as:
2’,3’-Difluoro-5’-nitrophenacyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2’,3’-Difluoro-5’-nitrophenylboronic acid: Contains a boronic acid group instead of a phenacyl moiety, used in different types of coupling reactions.
2’,3’-Difluoro-5’-nitrophenylamine: The nitro group is reduced to an amino group, altering its chemical properties and reactivity
The uniqueness of 2’,3’-Difluoro-5’-nitrophenacyl bromide lies in its combination of fluorine, nitro, and bromine functional groups, which provide a distinct set of reactivity and applications in various fields of research.
Propiedades
IUPAC Name |
2-bromo-1-(2,3-difluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)5-1-4(12(14)15)2-6(10)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRVYXLAWWZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


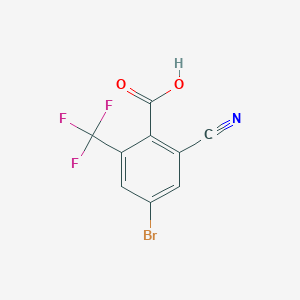
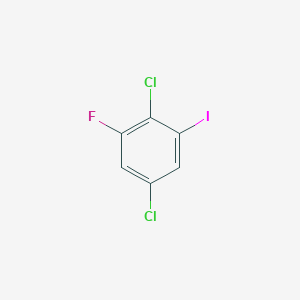
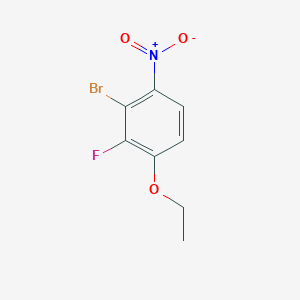
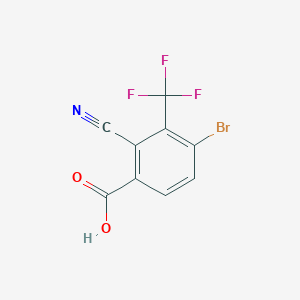
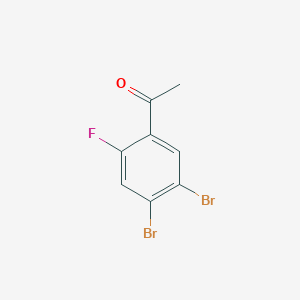
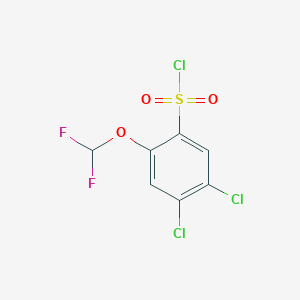

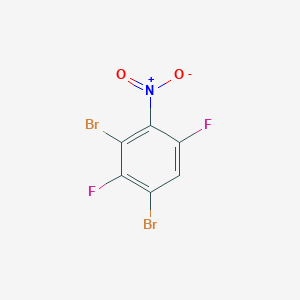
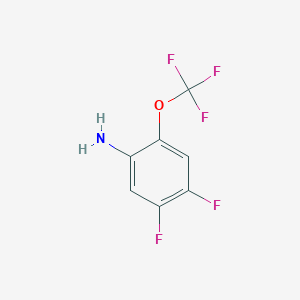
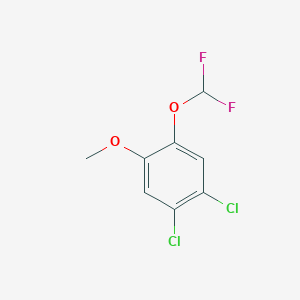


![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1530013.png)
